(2R)-2-(2-Bromoethyl)oxirane

Description

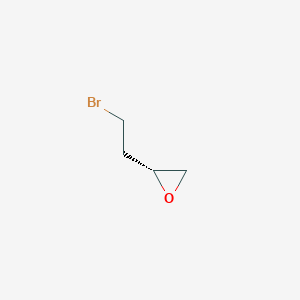

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-bromoethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODPGZNBMIZFX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498448 | |

| Record name | (2R)-2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79413-93-7 | |

| Record name | (2R)-2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Chiral Epoxides As Versatile Synthetic Intermediates

Optically pure epoxides are widely recognized as crucial intermediates for the synthesis of a diverse range of fine chemicals, including natural products and pharmaceuticals. Current time information in Bangalore, IN. Their utility stems from the high reactivity of the strained three-membered oxirane ring, which readily undergoes nucleophilic ring-opening reactions. lboro.ac.uk This process allows for the predictable and stereocontrolled installation of two vicinal functional groups, a common motif in many biologically active molecules. Current time information in Bangalore, IN.

The reactivity of epoxides facilitates their conversion into important structural units such as 1,2-amino alcohols and 1,2-diols. lboro.ac.uk Because the ring-opening often proceeds via an SN2 mechanism, the stereochemistry of the starting epoxide is directly translated to the product, allowing for a high degree of stereocontrol. This predictable reactivity makes chiral epoxides powerful tools for asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. shu.ac.uk The synthesis of a specific enantiomer is critical, as different enantiomers of a molecule can have vastly different biological properties. shu.ac.uk

Historical Context and Evolution of Research on 2r 2 2 Bromoethyl Oxirane

Research into small, functionalized chiral epoxides gained significant traction in the 1970s as chemists sought efficient routes to enantiomerically pure natural products. The racemic form of (2R)-2-(2-Bromoethyl)oxirane, known as 4-bromo-1,2-epoxybutane, has been recognized as a useful intermediate in organic synthesis for the preparation of various chemicals and drugs. chembk.com

A key moment in the application of this class of compounds was highlighted in research from the late 1970s. For instance, studies demonstrated the use of the enantiomer, (S)-(2-bromoethyl)oxirane, as a critical starting material for the total synthesis of the macrocyclic dilactone antibiotic, (S,S)-vermiculin. google.comgoogle.comdatapdf.com This work, and other syntheses of the era, such as the preparation of (R)-recifeiolide from (R)-methyloxirane, established chiral epoxides as indispensable four-carbon synthons. google.comdatapdf.com These early applications underscored the value of having two different reactive sites within one small molecule—the epoxide and the bromoalkyl group—allowing for sequential and controlled chemical transformations. The development of methods to produce such chiral epoxides, for example, from chiral 1,2-diols derived from camphor (B46023) derivatives, was a significant step, enabling access to these valuable, optically pure building blocks. google.comgoogle.com

Enantioselective Significance of 2r 2 2 Bromoethyl Oxirane in Stereoselective Synthesis

The enantioselective significance of (2R)-2-(2-Bromoethyl)oxirane lies in its defined absolute stereochemistry, which is crucial for the synthesis of complex chiral molecules. In stereoselective synthesis, the chirality of the starting material directs the formation of subsequent stereocenters, making enantiomerically pure building blocks essential.

The importance of using a specific enantiomer is perfectly illustrated by the synthesis of the natural product (S,S)-vermiculin, which specifically required the use of (S)-(2-bromoethyl)oxirane to establish the correct stereochemistry in the final product. google.comgoogle.com The use of the (S)-enantiomer ensures the formation of the desired (S,S) configuration. Analogously, the this compound isomer serves as the essential precursor for accessing the opposite enantiomers of target molecules or entirely different chiral products where the (R)-configuration at the epoxide is required. This compound is a bifunctional chiral building block, possessing two distinct electrophilic centers: the epoxide ring and the carbon bearing the bromine atom. sigmaaldrich.com This dual reactivity allows for selective and sequential reactions with different nucleophiles, making it a versatile tool for constructing highly functionalized and stereochemically defined organic molecules. datapdf.comsigmaaldrich.com

Overview of Research Trajectories and Scope Within the Field

Regioselective Bromination-Epoxidation Sequences

Synthesizing this compound often involves a two-stage conceptual approach: the introduction of a bromoethyl moiety and the stereoselective formation of an epoxide ring. A common strategy involves the asymmetric epoxidation of a suitable olefinic precursor, such as 4-bromo-1-butene (B139220). The challenge lies in achieving high regioselectivity and stereoselectivity. An alternative, the intramolecular Williamson ether synthesis from a corresponding bromohydrin, is also a viable pathway. libretexts.org This involves the treatment of a halohydrin with a base to induce ring closure. libretexts.org

The reaction of bromine with an olefin in an appropriate solvent is a standard method for bromination. sci-hub.se For a precursor like 4-bromo-1-butene, the key step is the subsequent enantioselective epoxidation of the double bond.

Control of Stereochemistry during Epoxide Formation

Achieving the desired (R)-configuration at the chiral center of the oxirane ring is paramount. Asymmetric epoxidation methods are the cornerstone of this endeavor, utilizing chiral catalysts to direct the approach of the oxidizing agent to one face of the alkene.

Prominent among these methods are:

Sharpless-Katsuki Epoxidation : This Nobel Prize-winning reaction is highly effective for the asymmetric epoxidation of allylic alcohols. numberanalytics.comwikipedia.org While the direct precursor, 4-bromo-1-buten-3-ol, would be required, this method provides a reliable route to chiral epoxy alcohols with high enantioselectivity, which could then be further manipulated. numberanalytics.com

Jacobsen-Katsuki Epoxidation : This method employs a chiral manganese-salen complex and is particularly effective for the epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes. numberanalytics.com It offers a powerful tool for converting a precursor like 4-bromo-1-butene into its corresponding chiral epoxide. numberanalytics.com

Organocatalytic Epoxidation : Metal-free catalysts, such as those derived from chiral amines or ketones, have gained prominence. numberanalytics.comuea.ac.uk For instance, chiral iminium salts can catalyze the asymmetric epoxidation of alkenes, offering high enantioselectivity under mild conditions. lboro.ac.uk Similarly, ketone-derived dioxiranes, as developed by Shi and others, are effective for various olefin classes, although they are primarily suited for electron-rich or specific electron-deficient olefins. acs.org

A versatile approach for creating fused bicyclic epoxides involves a tandem Michael addition/Johnson-Corey-Chaykovsky annulation using (2-bromoethyl)sulfonium salts. bris.ac.uk The use of a chiral sulfonium (B1226848) salt, derived from an easily accessible chiral sulfide, can effectively promote or enhance the stereoselectivity of the annulation reaction. bris.ac.uk

Optimization of Reaction Conditions for High Enantiomeric Purity

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical measure of success in asymmetric synthesis. Optimization of reaction parameters is essential to maximize the ee of this compound. Key factors include the choice of catalyst, oxidant, solvent, and temperature.

For instance, in organocatalytic epoxidations of α,β-unsaturated aldehydes, various oxygen sources can be employed, with oxidants like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide providing the desired epoxide with notable enantioselectivities. princeton.edu The hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes, a method complementary to Jacobsen epoxidation, can resolve racemic epoxides to yield highly enantioenriched epoxides and their corresponding diols. wikipedia.org

Table 1: Influence of Oxidant on Enantiomeric Excess in a Model Organocatalytic Epoxidation

| Entry | Oxidant | Enantiomeric Excess (ee %) |

| 1 | m-CPBA | 73% |

| 2 | tert-Butyl hydroperoxide | 65% |

| 3 | Hydrogen Peroxide (50% in H₂O) | 58% |

| 4 | Sodium Hypochlorite (5.25% in H₂O) | 51% |

| Data adapted from a model system of α,β-unsaturated aldehyde epoxidation. princeton.edu |

The data demonstrates that even with the same catalyst, the choice of oxidant can significantly impact the stereochemical outcome. Further optimization of solvent and temperature is typically required to achieve ee values greater than 99% for practical applications.

Deracemization and Dynamic Kinetic Resolution Applied to Bromoethyl Oxiranes

Instead of building the chiral center from an achiral precursor, an alternative strategy is to start with a racemic mixture of 2-(2-bromoethyl)oxirane (B80843) and convert it into a single enantiomer. This can be achieved through deracemization or dynamic kinetic resolution (DKR).

Deracemization is a process that converts a racemate into a single, pure enantiomer. nih.gov This can be accomplished using various catalytic strategies, including those that leverage photo- or redox-energy in conjunction with a chiral catalyst. nih.govnih.gov

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the rapid, in-situ racemization of the starting material with a highly enantioselective reaction. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

For bromoethyl oxiranes, chemoenzymatic DKR is a particularly promising approach. nih.gov This process involves two key catalysts:

An enzyme that selectively reacts with one enantiomer of the epoxide.

A catalyst that racemizes the unreacted epoxide enantiomer in situ.

A notable example involves the use of a halohydrin dehalogenase (HheC). This enzyme can catalyze the reversible ring-opening of an epoxide with a halide ion, such as bromide. d-nb.info This enzyme-catalyzed racemization of the slower-reacting epoxide enantiomer enables a dynamic kinetic resolution, leading to high yields of a single enantiomer product. d-nb.info Similarly, chemoenzymatic DKR of β-halo alcohols, which are precursors to epoxides, has been achieved using an enzyme for resolution combined with a ruthenium catalyst for racemization of the alcohol, affording chiral epoxides with up to 97% ee and 99% conversion. nih.gov

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are increasingly being applied to the synthesis of chiral epoxides, including this compound. uea.ac.uk

Key green strategies include:

Biocatalysis : The use of enzymes, such as lipases or oxidases, offers a green alternative to traditional chemical catalysis. bohrium.comsioc-journal.cn Biocatalytic epoxidation can proceed with high enantioselectivity under mild, aqueous conditions. numberanalytics.comsioc-journal.cn For example, chemo-enzymatic pathways starting from renewable resources like levoglucosenone (B1675106) have been developed to produce other chiral epoxides efficiently. mdpi.com

Use of Green Oxidants : A major focus is replacing traditional peroxyacids (e.g., m-CPBA), which generate stoichiometric amounts of acid waste, with environmentally benign oxidants. Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water. numberanalytics.comorganic-chemistry.org Catalytic systems using manganese salts or methyltrioxorhenium (MTO) with aqueous H₂O₂ have been developed for the efficient epoxidation of various alkenes. organic-chemistry.org

Organocatalysis : As mentioned previously, the use of metal-free organocatalysts avoids the environmental and toxicity issues associated with heavy metal catalysts. uea.ac.uk These catalysts are often robust, less sensitive to air and moisture, and can be more readily available and less expensive than their metal-based counterparts. uea.ac.uk

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly, aligning with the principles of modern green chemistry.

Epoxide Ring-Opening Reactions

The susceptibility of the epoxide ring to nucleophilic attack is the cornerstone of the reactivity of this compound. The significant ring strain, with bond angles deviating substantially from the ideal tetrahedral angle, provides a strong thermodynamic driving force for ring-opening. thieme-connect.delibretexts.org

Nucleophilic Attack Profiles and Regioselectivity at the Oxirane Ring

The regioselectivity of nucleophilic attack on the asymmetric oxirane ring is a critical aspect of its chemistry, influenced by a delicate interplay of electronic and steric factors.

The outcome of the ring-opening reaction is heavily dependent on the reaction conditions. Under basic or neutral conditions, the reaction generally follows an SN2 mechanism. In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. libretexts.orgd-nb.info For this compound, this would be the terminal carbon of the oxirane ring (C1).

However, electronic effects can also play a significant role. The presence of the electron-withdrawing bromoethyl group can influence the electrophilicity of the two carbon atoms of the oxirane ring. It has been noted in studies of similar epoxides that electron-withdrawing substituents can direct nucleophiles to the more electrophilic carbon, even in polar solvents. In some cases, particularly with styrene (B11656) oxides, electronic effects can lead to nucleophilic attack at the more substituted carbon (C2). researchgate.net

The nature of the nucleophile is also a determining factor. Bulky nucleophiles will strongly favor attack at the less hindered carbon atom due to increased steric repulsion.

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Favors nucleophilic attack at the less substituted carbon (C1). |

| Electronic Effects | The electron-withdrawing bromoethyl group can increase the electrophilicity of the adjacent carbon (C2). |

| Nucleophile Size | Bulky nucleophiles enhance the preference for attack at the less hindered carbon (C1). |

| Solvent Polarity | Polar solvents can influence the polarization of the epoxide ring and the nature of the transition state. |

Consistent with an SN2 mechanism, the nucleophilic attack on the epoxide ring typically proceeds with an inversion of stereochemistry at the center of attack. thieme-connect.de This means that if the nucleophile attacks the chiral center (C2) of this compound, the configuration at that center will be inverted in the product.

However, studies on other epoxides have shown that under certain conditions, particularly those involving enzymatic catalysis, retention of configuration can be observed. For instance, in the hydrolysis of some epoxides catalyzed by certain epoxide hydrolases, attack at one carbon can result in inversion while attack at the other can lead to retention of the substrate's configuration. nih.gov

Acid-Catalyzed Ring Opening and Mechanisms of Activation

Under acidic conditions, the mechanism of epoxide ring-opening is altered. The acid protonates the epoxide oxygen, making it a better leaving group and activating the ring towards nucleophilic attack. thieme-connect.dejsynthchem.com This protonation event weakens the C-O bonds of the epoxide. thieme-connect.de

The subsequent nucleophilic attack can proceed through a mechanism with significant SN1 character. In this scenario, a partial positive charge develops on the carbon atom that can best stabilize it. For this compound, the secondary carbon (C2) would be more capable of stabilizing a carbocation-like transition state compared to the primary carbon (C1). Consequently, under acidic conditions, nucleophilic attack is generally favored at the more substituted carbon atom. d-nb.info

However, if the substituent is strongly electron-withdrawing, it can destabilize the adjacent carbocation, leading to attack at the less substituted carbon even under acidic conditions. jsynthchem.com

Base-Mediated Ring Opening and Catalyst Effects

In base-mediated ring-opening, a strong nucleophile directly attacks the epoxide ring. libretexts.org This reaction is driven by the release of ring strain. libretexts.org The regioselectivity, as mentioned earlier, is primarily dictated by steric hindrance, leading to attack at the less substituted carbon atom. libretexts.orgd-nb.info

Various catalysts can be employed to facilitate base-mediated ring-opening, and these can influence the reaction's efficiency and selectivity. For instance, the use of certain metal catalysts in reactions with amines has been shown to afford high yields and excellent chemo-, regio-, and stereoselectivities. researchgate.net

Halogen-Induced Ring Opening Reactions

Halogens and various bromo-organic compounds can be utilized for the ring-opening of epoxides. sci-hub.se These reactions often proceed through the formation of a halonium ion intermediate. sci-hub.se For instance, the reaction of epoxides with hydrohalic acids (like HBr) under anhydrous conditions leads to the formation of halohydrins. The regioselectivity of this reaction depends on the substitution pattern of the epoxide and generally follows the principles of acid-catalyzed ring-opening, with the halogen attacking the more substituted carbon.

The use of bromine in the presence of water can also lead to the formation of bromohydrins. sci-hub.se Furthermore, a variety of reagents have been developed for the ring-opening of epoxides by halides to produce 2-haloethanols. sit.edu.cn

Reactivity of the Bromoethyl Moiety

The bromoethyl group of this compound provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution, intramolecular cyclization, and elimination reactions.

Nucleophilic Substitution Reactions at the Primary Bromide

The primary bromide in this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry. The presence of the electron-withdrawing bromine atom enhances the electrophilicity of the adjacent carbon, making it a prime target for nucleophiles.

Common nucleophiles used in these reactions include amines, thiols, and alcohols, which can displace the bromide ion under either basic or acidic conditions. For instance, the reaction with sodium azide (B81097) is a common method to introduce an azide group, which can be further transformed into an amine.

| Nucleophile | Product Functional Group | Reaction Conditions |

| Azide (N₃⁻) | Azide | Polar aprotic solvent (e.g., DMF), elevated temperature |

| Amines (RNH₂) | Secondary Amine | Basic or acidic conditions |

| Thiols (RSH) | Thioether | Basic or acidic conditions |

| Alcohols (ROH) | Ether | Basic or acidic conditions |

This table summarizes common nucleophilic substitution reactions at the primary bromide of this compound.

Intramolecular Cyclization Involving the Bromoethyl Group

The proximity of the bromoethyl group to the epoxide ring allows for intramolecular cyclization reactions. These reactions can be triggered by various reagents and conditions, leading to the formation of new ring systems. For example, treatment with a base can promote an intramolecular Williamson ether synthesis-type reaction, where the alkoxide generated from the epoxide ring opening attacks the carbon bearing the bromine atom, potentially leading to the formation of a substituted oxetane (B1205548). The formation of a four-membered oxetane ring from an epoxide precursor is a known synthetic strategy. acs.org

In a different context, intramolecular cyclization of related bromo-vinyl compounds under the influence of a base like cesium carbonate has been used to synthesize indole (B1671886) derivatives, highlighting the utility of intramolecular reactions involving a bromo-substituted side chain. rsc.org While not directly involving an epoxide, this illustrates the principle of base-mediated intramolecular cyclizations of bromo-compounds.

Elimination Reactions to Form Unsaturated Bromoethyl Derivatives

Elimination of hydrogen bromide from the bromoethyl moiety is a potential side reaction, particularly under basic conditions. lboro.ac.uk This E2 elimination reaction would lead to the formation of a vinyl group, resulting in (R)-2-vinyloxirane. The stereochemistry of the starting material and the anti-periplanar requirement for the E2 mechanism would influence the feasibility and outcome of this reaction. chemistry.coach

Rearrangement Reactions Involving the Epoxide Ring

The strained three-membered ring of this compound can undergo various rearrangement reactions, often catalyzed by transition metals or acids, to yield structurally diverse products.

Platinum-Catalyzed Rearrangements of Oxiranylpropargylic Esters (General Epoxide Analogy)

While specific studies on platinum-catalyzed rearrangements of this compound are not prevalent, the behavior of analogous epoxide systems, such as oxiranylpropargylic esters, provides valuable insights. Platinum catalysts are known to mediate complex rearrangements of such esters to form cyclopentenones. researchgate.netsioc-journal.cn The proposed mechanism involves several intricate steps, including an initial platinum-mediated 1,2-propargylic rearrangement to form a platinum carbene. This is followed by nucleophilic attack of the epoxide oxygen, leading to a bicyclic oxonium ion which then rearranges to a 2H-pyran intermediate. researchgate.net Subsequent electrocyclic ring-opening and an iso-Nazarov ring closure ultimately furnish the cyclopentenone product. researchgate.net The reaction conditions, such as temperature, can significantly influence the reaction pathway and efficiency. acs.org

| Catalyst | Substrate Type | Product | Key Intermediates |

| PtCl₂ | Oxiranylpropargylic Esters | Cyclopentenones | Platinum carbene, Bicyclic oxonium ion, 2H-pyran |

| Gold Catalysts | Propargylic Esters | Naphthalene derivatives (in some cases) | Metal-coordinated allene (B1206475) intermediates |

This table compares platinum- and gold-catalyzed rearrangements of related propargylic ester systems.

Studies on Stereoconvergence in Rearrangement Processes

Recent research has focused on stereoconvergent rearrangement reactions of racemic epoxides, which can produce a single enantiomer of the product. nih.govrsc.org This is particularly relevant for the synthesis of enantioenriched ketones and aldehydes. rsc.org Chiral phosphoric acid catalysts have been successfully employed in the enantioconvergent Meinwald rearrangement of tetrasubstituted epoxides. nih.gov In these reactions, a racemic epoxide is converted to an enantioenriched α-quaternary ketone with high yield and enantioselectivity. rsc.org The mechanism is believed to involve the formation of a chiral counteranion from the catalyst, which directs the enantioselective rearrangement of a prochiral α-hydroxy carbocation intermediate formed upon epoxide ring opening. rsc.org

Furthermore, stereoconvergent approaches have been developed for the synthesis of other chiral building blocks. For example, iridium-catalyzed redox-neutral nucleophilic coupling reactions of epoxides with diamines have been reported. sioc-journal.cn These advancements highlight the potential for developing stereoconvergent rearrangements of this compound to access valuable chiral synthons.

Transition Metal-Catalyzed Transformations of this compound

Coupling Reactions Utilizing the Bromine Atom

The primary alkyl bromide in this compound serves as an electrophilic handle for various cross-coupling reactions. Palladium catalysis is a cornerstone for such transformations, although the coupling of unactivated sp3-hybridized alkyl halides presents unique challenges compared to their sp2-hybridized counterparts, primarily due to slower oxidative addition and competing β-hydride elimination pathways. Despite these hurdles, specialized palladium catalyst systems have been developed to effectively engage unactivated alkyl bromides in synthetically useful reactions.

Detailed research findings indicate that substrates like (2-bromoethyl)oxirane can undergo palladium-catalyzed reactions analogous to the Heck reaction. In one such study, a formal Heck-type transformation was achieved with unactivated alkyl bromides. The process involves the coupling of the alkyl halide with an alkene, where the specific reaction conditions dictate the outcome. The reaction manifold can be tuned to achieve a formal Heck-type product, showcasing the utility of palladium in activating the C-Br bond of the bromoethyl side chain while preserving the epoxide moiety. A dissertation on the topic described a palladium-catalyzed process capable of coupling unactivated alkyl bromides with various alkenes. rsc.org This method highlights the potential for this compound to act as a precursor to more complex epoxide-containing structures via C-C bond formation at the terminus of the ethyl group.

The general mechanism for such a transformation involves the oxidative addition of the alkyl bromide to a Pd(0) complex, forming an alkylpalladium(II) intermediate. This intermediate then undergoes migratory insertion with an alkene, followed by β-hydride elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligands, such as bulky, electron-rich phosphines like di-tert-butylphosphinobiphenyl (dtbpf), is crucial for promoting the desired reactivity and suppressing side reactions. rsc.org

Table 1: Representative Palladium-Catalyzed Heck-Type Reaction with an Alkyl Bromide This table presents a reaction analogous to what this compound could undergo, based on documented transformations of similar unactivated primary bromides.

| Catalyst System | Substrate 1 (Alkyl Bromide) | Substrate 2 (Alkene) | Product Type | Yield | Reference |

| [Pd(allyl)Cl]₂ / dtbpf | Diethyl 2-(2-bromoethyl)-2-(4-methylpent-3-en-1-yl)malonate | N/A (Intramolecular) | Formal Heck Products | 82% | rsc.org |

Furthermore, palladium-catalyzed annulation reactions using similar bromoalkyl epoxides have been documented. For instance, 2-(3-bromopropyl)oxirane, a close homologue, has been successfully employed in domino reactions to construct functionalized thiophenes, demonstrating that the epoxide can be carried through a palladium-catalyzed sequence initiated at the alkyl bromide. researchgate.net This suggests a broad potential for this compound in similar cascade processes for heterocycle synthesis.

Cycloaddition Reactions Involving the Epoxide Ring

While the bromine atom provides a clear site for coupling reactions, the epoxide ring offers opportunities for transition metal-catalyzed cycloadditions. Direct participation of the saturated epoxide ring in these reactions is uncommon. A more plausible and documented pathway involves the initial transformation of this compound into a more reactive intermediate suitable for cycloaddition. Base-induced elimination of hydrogen bromide from the parent molecule can generate (R)-2-vinyloxirane, a versatile building block in catalysis. This vinyl epoxide intermediate can then readily engage in a wide array of transition metal-catalyzed cycloaddition reactions.

Palladium catalysts are highly effective in promoting formal cycloadditions with vinyl epoxides. The general mechanism involves the reaction of a Pd(0) complex with the vinyl epoxide to generate a zwitterionic π-allyl palladium intermediate. This intermediate behaves as a three-atom synthon that can react with various dipolarophiles or multipolar partners in annulation reactions.

[3+2] Cycloaddition: This is one of the most common reaction modes for vinyl epoxides. Palladium-catalyzed [3+2] cycloadditions have been developed with a range of partners, including electron-deficient alkenes and imines, to produce highly functionalized five-membered rings like tetrahydrofurans and oxazolidines. rsc.orgresearchgate.netrsc.org For example, the reaction of vinyl epoxides with α-N-heterocyclic acrylates provides access to complex tetrahydrofuran (B95107) skeletons, which are precursors to isonucleoside analogs. rsc.org

[4+3] Annulation: In more complex cascades, epoxides can participate in higher-order cycloadditions. A palladium-catalyzed [4+3] annulation between epoxides and 2-bromobiphenyls has been reported to assemble dihydrodibenzo[b,d]oxepine frameworks. rsc.org This reaction proceeds through a direct C-H and C-O bond activation sequence.

[5+1] Annulation: Vinyl epoxides can also serve as five-atom synthons. A palladium-catalyzed regioselective [5+1] annulation of vinyl epoxides with sodium chlorodifluoroacetate (ClCF₂COONa) as a carbonyl source has been developed to synthesize δ-lactones. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Cycloadditions with Vinyl Epoxides This table illustrates potential transformations of (R)-2-vinyloxirane, the derivative of the title compound.

| Cycloaddition Type | Catalyst System | Reaction Partner | Product Type | Reference |

| [3+2] | Pd₂(dba)₃ / (S,S)-tBu-FOXAP | α-N-Heterocyclic Acrylate | Functionalized Tetrahydrofuran | rsc.org |

| [3+2] | Pd₂(dba)₃ / (S)-BINAP | N-Benzothiazolimine | Functionalized Oxazolidine | researchgate.net |

| [5+1] | Pd(OAc)₂ / PCy₃ | ClCF₂COONa | δ-Lactone | organic-chemistry.org |

Rhodium catalysts also enable a distinct set of cycloaddition reactions with vinyl epoxides and related synthons, often leading to the formation of medium-sized rings, which are challenging to construct via other methods.

[5+2] Cycloaddition: Rhodium complexes can catalyze the formal [5+2] cycloaddition between vinyl epoxides and π-systems like alkynes or allenes. wisc.edumdpi.com A proposed tandem intramolecular hetero-[5+2] cycloaddition followed by a Claisen rearrangement has been shown to produce bicyclo[3.1.0]hexane derivatives with high selectivity. wisc.edu This highlights the ability of rhodium to mediate complex rearrangements following the initial ring-opening of the epoxide.

[5+2+1] Cycloaddition: Expanding on this reactivity, rhodium can catalyze three-component [5+2+1] cycloadditions. In these reactions, a five-atom component like a vinylcyclopropane (B126155) (a structural analogue of an opened vinyl epoxide intermediate) reacts with a two-atom component (e.g., an alkyne) and a one-atom component (carbon monoxide) to build eight-membered rings. pku.edu.cnpku.edu.cn This powerful strategy allows for the rapid construction of complex polycyclic systems.

Table 3: Examples of Rhodium-Catalyzed Cycloadditions with Vinyl Epoxide Analogues This table illustrates potential transformations based on the reactivity of synthons analogous to opened (R)-2-vinyloxirane.

| Cycloaddition Type | Catalyst System | Reaction Partner(s) | Product Type | Reference |

| [5+2] | Rh(I)-NHC Complex | Alkyne (tethered) | Bicyclo[3.1.0]hexane | wisc.edu |

| [5+2+1] | [Rh(CO)₂Cl]₂ | Ene-Vinylcyclopropane + CO | Bicyclo[6.3.0]undecane skeleton | pku.edu.cn |

Total Synthesis of Chiral Natural Products

The precise three-dimensional arrangement of atoms in natural products is critical to their biological function. Chiral epoxides like this compound serve as powerful starting materials for enantioselective synthesis, allowing chemists to construct these complex architectures with a high degree of stereochemical control.

This compound and its enantiomer are effective precursors in the synthesis of macrocyclic lactones such as vermiculin (B1239846) and recifeiolide. The synthesis strategy leverages the two distinct electrophilic sites of the molecule: the epoxide ring and the carbon-bromine bond. A patent describes a synthetic route where the enantiomer, (S)-(2-bromoethyl)oxirane, is utilized to prepare (S,S)-vermiculin. google.comgoogle.com This suggests a parallel pathway where the (R)-enantiomer can be used to access the corresponding (R,R)-vermiculin. Similarly, (R)-recifeiolide can be synthesized from (R)-methyloxirane, highlighting the utility of small chiral epoxides in building these natural product scaffolds. google.comgoogle.com The general approach involves a nucleophilic attack to open the epoxide ring, followed by further transformations and a final intramolecular cyclization, often involving the bromoethyl moiety, to form the characteristic macrocyclic ring.

| Chiral Precursor | Target Natural Product |

| (S)-(2-Bromoethyl)oxirane | (S,S)-Vermiculin |

| (R)-(2-Bromoethyl)oxirane | (R,R)-Vermiculin (analogues) |

| (R)-Methyloxirane | (R)-Recifeiolide |

Polyketides are a large and structurally diverse class of natural products characterized by repeating acetate (B1210297) and propionate (B1217596) units, often featuring multiple stereocenters. The synthesis of these complex molecules requires precise control over stereochemistry. Chiral epoxides are fundamental building blocks for this purpose. nih.gov Although direct, large-scale applications of this compound in specific complex polyketide syntheses are not extensively documented in seminal literature, its structure is ideally suited for such tasks.

As a C4 synthon, it can be used to introduce a hydroxyl group and an ethyl chain with a defined stereocenter. Synthetic strategies could involve:

Epoxide Opening: A regioselective attack at the C3 position of the oxirane by an organometallic reagent or other nucleophile to set one stereocenter.

Chain Elongation: The bromoethyl side chain can then be used in a subsequent step, for example, by converting the bromide to a nucleophile (like an organocuprate) or by using it as an electrophile in an alkylation reaction to connect to the next unit in the polyketide chain.

This stepwise approach allows for the controlled, iterative construction of the carbon backbone typical of polyketides, with the stereochemistry of the initial epoxide guiding the configuration of the final product. uni-muenchen.de

Biomimetic synthesis seeks to mimic nature's own synthetic pathways, which often involve elegant and efficient cascade reactions. In the biosynthesis of many terpenes and polyether natural products, polyepoxide cyclizations are a key step. acs.org An enzyme first catalyzes the formation of a linear polyene precursor, which is then epoxidized at specific double bonds. A subsequent cascade of ring-opening and cyclization reactions, initiated by the opening of a terminal epoxide, leads to the formation of complex polycyclic systems in a single, highly stereoselective step.

Chiral epoxides like this compound are valuable tools for chemists looking to replicate this efficiency in the lab. acs.orgumn.edu A synthetic strategy could involve attaching a polyene chain to the epoxide. The stereochemistry of the (2R)-epoxide would then direct the stereochemical outcome of the subsequent acid-catalyzed cyclization cascade, allowing for the asymmetric synthesis of complex polycyclic products. While specific examples employing this compound in a full biomimetic cascade are specialized, the principle is a cornerstone of modern synthetic strategy. researchgate.netuni-tuebingen.de

Pharmaceutical and Medicinal Chemistry Applications

The demand for enantiomerically pure drugs has driven the development of asymmetric synthesis methods. Chiral building blocks are central to these efforts, providing a reliable way to introduce the required stereochemistry into active pharmaceutical ingredients (APIs).

The use of small, enantiopure molecules like this compound allows for the efficient construction of chiral drugs. The transfer of stereochemistry from a simple, readily available starting material to a complex, high-value API is a key strategy known as the "chiral pool" approach.

Diltiazem (B1670644) is a calcium channel blocker used for treating hypertension and angina. nih.gov Its therapeutic efficacy is dependent on its specific stereochemistry. A crucial step in the industrial asymmetric synthesis of diltiazem involves a key chiral epoxide intermediate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. ptfarm.plresearchgate.netacs.org This intermediate is typically produced through the asymmetric epoxidation of methyl (E)-4-methoxycinnamate. researchgate.netthieme-connect.com

| Key Diltiazem Intermediate | Typical Yield | Typical Enantiomeric Excess (ee) |

| Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | 92% | 80-95% |

Data derived from asymmetric epoxidation using a chiral dioxirane (B86890) catalyst. researchgate.net

While not the direct industrial precursor, a versatile building block like this compound could conceptually be used to synthesize precursors for diltiazem or, more likely, related analogues. The synthetic logic would involve transforming the bromoethyl oxirane into a more functionalized intermediate that could then be incorporated into the benzothiazepine (B8601423) core of the drug. For instance, the epoxide could be opened with a p-methoxyphenyl-containing nucleophile, and the bromoethyl group could be converted into a carboxylic acid ester, thereby constructing a molecule similar to the key glycidic ester intermediate. This highlights the role of such epoxides as foundational chiral synthons for accessing a range of API structures. google.comresearchgate.net

Asymmetric Synthesis of Active Pharmaceutical Ingredients (APIs)

Intermediates for Dextromethorphan Synthesis

While direct synthetic routes employing this compound for the production of Dextromethorphan are not extensively documented in common literature, the strategic importance of chiral epoxides as key intermediates in the synthesis of this and other complex pharmaceutical agents is well-established. For instance, the synthesis of Dextromethorphan, a widely used cough suppressant, can involve intermediates derived from chiral epoxides. chemicalbook.comgoogle.com A related compound, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, is noted for its role as an intermediate in preparing Dextromethorphan. The synthesis of deuterated Dextromethorphan has also been described, involving steps like O-demethylation with hydrobromic acid and N-demethylation using 1-chloroethyl chloroformate, highlighting the complex multi-step processes where chiral synthons are critical. google.comsemanticscholar.org The general principle involves using the epoxide's inherent chirality to set key stereocenters in the target molecule, a strategy that is conceptually applicable to this compound for building the morphinan (B1239233) skeleton of Dextromethorphan.

Development of Chiral Scaffolds for Drug Discovery

The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry as a "privileged" structural motif. researchgate.net Incorporating oxetanes into drug candidates can favorably alter aqueous solubility, metabolic stability, and conformational properties. researchgate.net this compound serves as a versatile starting point for such chiral scaffolds. Its bifunctional nature allows for sequential or one-pot reactions to build more complex structures. For example, the epoxide can be opened to install one part of a molecule, while the bromoethyl group can be used for a subsequent cyclization or linkage, making it an ideal precursor for creating diverse libraries of chiral compounds for drug screening. The replacement of common groups like gem-dimethyl or carbonyl functions with an oxetane ring can lead to significant improvements in a drug candidate's physicochemical profile. researchgate.net The stability of some oxetane derivatives has been shown to be robust across a wide pH range and in the presence of rat hepatocytes, underscoring their potential in developing metabolically stable pharmaceuticals. acs.org

Construction of Complex Chiral Heterocyclic Systems

Preparation of Chiral Epoxypropanes and Substituted 1,2-Diols

This compound is a precursor for the synthesis of other valuable chiral molecules, including substituted epoxypropanes and 1,2-diols. These compounds are, in turn, important intermediates for natural products and pharmaceuticals. google.com For example, (S)-(2-bromoethyl)oxirane is a known starting material for the synthesis of the macrolide antibiotic (S,S)-vermiculin. google.com The general transformation of an epoxide to a 1,2-diol can be achieved through acid-catalyzed or enzyme-catalyzed hydrolysis. Microbial epoxide hydrolases have demonstrated high efficiency in the desymmetrization of meso-epoxides to furnish chiral 1,2-diols with high enantiomeric excess and yields. nih.govresearchgate.net Furthermore, functionalized 1,2-diols can be prepared by the regioselective opening of the epoxide ring with various nucleophiles. purdue.edu This reactivity allows the introduction of diverse functional groups while establishing two adjacent stereocenters.

Synthesis of Fused Bicyclic Epoxides and Aziridines via Annulation Reactions

A powerful application of this compound derivatives is in the stereoselective synthesis of fused bicyclic heterocycles. A versatile method utilizes (2-bromoethyl)sulfonium salts, which act as precursors for vinylsulfonium salts generated in situ, in tandem Michael addition/Johnson-Corey-Chaykovsky annulation reactions. bris.ac.uk This approach has been successfully applied to the synthesis of epoxy-pyrrolidines and epoxy-piperidines by reacting the sulfonium salt with α- and β-amino carbonyl compounds. bris.ac.uk The use of a chiral sulfonium salt, derived from an easily accessible chiral sulfide, can enhance the diastereoselectivity of the annulation. bris.ac.uk This methodology provides a route to strained, fused bicyclic systems which are valuable intermediates for more complex targets due to their propensity for ring-opening reactions. bris.ac.uk

| Substrate | Reagent | Product Type | Yield | Diastereomeric/Enantiomeric Ratio |

|---|---|---|---|---|

| α-Amino Aldehyde | (2-Bromoethyl)diphenylsulfonium triflate | Epoxy-pyrrolidine | Good | Moderate dr |

| α-Amino Aldehyde | Chiral (2-bromoethyl)sulfonium salt | Epoxy-pyrrolidine | Good | Enhanced dr |

| β-Amino Carbonyl | (2-Bromoethyl)diphenylsulfonium triflate | Epoxy-piperidine | Up to 98% | - |

| Indole-derived Sulfinimine | (2-Bromoethyl)diphenylsulfonium triflate | Fused Aziridine (Mitomycin Core) | Good | High dr |

Derivatization to Oxetanes and Oxazolidinones

Oxetanes: The synthesis of oxetanes from epoxides is a known ring-expansion strategy. acs.org One method involves opening the epoxide with a nucleophile that contains a leaving group, followed by intramolecular cyclization. For example, epoxides can be opened with selenomethyllithium reagents; the resulting hydroxyselenide intermediate is then converted to a halide and cyclized with a base to form the oxetane ring. acs.org Another strategy involves the reaction of epoxides with sulfur ylides, which can lead to a one-pot sequential addition and ring expansion to yield 2,2-disubstituted oxetanes. acs.org Applying these principles, this compound could be converted to a 1,3-diol derivative, which can then undergo an intramolecular Williamson etherification to form the corresponding chiral oxetane. nih.gov

Oxazolidinones: 2-Oxazolidinones are a critical structural core in many pharmaceuticals, including antibiotics like Linezolid. chemistryviews.orgarkat-usa.org A common and efficient method for their synthesis is the reaction of epoxides with isocyanates. chemistryviews.orgorganic-chemistry.org This reaction can be catalyzed by a variety of systems, including bifunctional organocatalysts like triethylamine (B128534) hydroiodide, which activates the epoxide and provides a nucleophile to initiate the ring-opening. chemistryviews.org Alternatively, N-aryl carbamates can be deprotonated and reacted with chiral epoxides, such as (R)-glycidyl butyrate, to directly form N-aryl-5-(hydroxymethyl)oxazolidinones in a mild, high-yielding process. orgsyn.org A similar strategy could be employed with this compound, where the epoxide ring reacts with an amine or isocyanate, followed by cyclization to yield a chiral 5-substituted-2-oxazolidinone. arkat-usa.orgresearchgate.net

Stereoselective Synthesis of Threo and Erythro Aminoalkyl Epoxides

Chiral aminoalkyl epoxides are highly valuable intermediates, particularly in the synthesis of peptide isosteres and protease inhibitors. acs.orgresearchgate.netresearchgate.net The synthesis of either threo or erythro diastereomers can be achieved with high selectivity starting from α-amino acids or α-aminoaldehydes. acs.orgresearchgate.net A general strategy involves the reduction of α-chloro-α'-(dibenzylamino) methylketones (derived from α-amino acids) followed by epoxidation, which affords threo aminoalkyl epoxides with high diastereomeric excess (94-98%). researchgate.net The complementary erythro amino epoxides can be synthesized by reacting α-aminoaldehydes with in situ generated (halomethyl)lithium, also with excellent diastereoselectivity (91-98%). researchgate.net

Starting from this compound, a stereodefined aminoalkyl epoxide precursor can be synthesized. The SN2 ring-opening of the (R)-epoxide with a protected amine nucleophile (e.g., dibenzylamine) would proceed with inversion of configuration at the C2 position, leading to a chiral (R)-4-bromo-1-(N,N-dibenzylamino)butan-2-ol. This intermediate possesses the necessary functionality and defined stereochemistry (erythro relationship between the amino and hydroxyl groups) to be cyclized into a new, substituted aminoalkyl epoxide.

Advanced Research Methodologies in the Study of 2r 2 2 Bromoethyl Oxirane

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment

The characterization and purity assessment of enantiomers rely on techniques that can differentiate between these non-superimposable mirror-image molecules. mdpi.com In a non-chiral environment, enantiomers exhibit identical physical and chemical properties, making their separation and quantification a significant challenge. mdpi.comgcms.cz However, in a chiral environment, such as that provided by specialized analytical instrumentation, their distinct properties can be exploited for analysis.

Chiral Gas Chromatography (GC) is a powerful chromatographic technique used for separating enantiomers. gcms.cz The method utilizes a chiral stationary phase (CSP) within the GC column. As the volatile enantiomers of a sample pass through the column, they interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. This differential interaction allows for the quantification of each enantiomer in a mixture.

For (2R)-2-(2-Bromoethyl)oxirane, chiral GC is employed to determine the enantiomeric excess (ee), which is a measure of the purity of the sample with respect to one enantiomer over the other. Commercial sources specify a purity of ≥90% for the sum of enantiomers as determined by GC, highlighting the industry-standard application of this technique for quality control. The ability of chiral GC to provide high-resolution separation makes it an indispensable tool in both the synthesis and quality assessment phases of working with enantiomerically enriched compounds. chemrxiv.org

Similar to chiral GC, Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers. mdpi.com This method is particularly suited for non-volatile or thermally sensitive compounds. Chiral HPLC also relies on a chiral stationary phase (CSP) packed into the HPLC column. windows.net The differential diastereomeric complexes formed between the enantiomers and the CSP cause them to travel through the column at different rates, enabling their separation and quantification.

Polysaccharide-based CSPs are widely utilized due to their broad chiral recognition capabilities across various separation modes, including normal phase, polar-organic, and reversed phase. windows.net While specific application notes for this compound are not detailed in readily available literature, the principles of chiral HPLC make it an essential and highly applicable method for assessing its enantiomeric purity. The technique's advantages include high speed, sensitive detection levels, and ease of use, making it a standard method for analyzing chiral compounds in pharmaceutical and chemical research. windows.netresearchgate.net

Spectroscopic techniques are fundamental to determining the precise molecular structure of a compound. jchps.comresearchgate.net Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful methods used for the structural elucidation of organic molecules like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. pitt.edu

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.

Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure. nih.gov These experiments are crucial for confirming the oxirane ring and the bromoethyl side chain and their connection point.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. jchps.com For this compound (C₄H₇BrO), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer structural clues, corroborating the data obtained from NMR.

Together, NMR and MS provide a comprehensive picture of the molecular structure, which is essential for understanding reaction mechanisms involving the compound.

Polarimetry is the technique used to measure the optical activity of a chiral compound, which is its ability to rotate the plane of plane-polarized light. youtube.com This property is unique to chiral substances. A polarimeter measures the angle of this rotation. Enantiomers rotate light by equal amounts but in opposite directions. youtube.com

A compound that rotates light clockwise is termed dextrorotatory (+).

A compound that rotates light counterclockwise is termed levorotatory (-).

For this compound, the specific rotation has been experimentally determined, providing a key physical constant for its identification and characterization.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Rotation [α] | -26 ± 1° | 20°C, Sodium D-line | |

| Concentration (c) | 0.3% | in Chloroform |

This measurement confirms the compound's optical activity and provides a standard value for verifying the identity and enantiomeric purity of a sample.

Computational Chemistry and Theoretical Studies

Alongside experimental techniques, computational chemistry provides invaluable insights into the behavior of molecules. Theoretical studies can model reaction pathways, predict structures of intermediates, and elucidate the energetic profiles of chemical transformations, offering a level of detail that is often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is a powerful tool for analyzing reaction mechanisms, determining the geometries of transition states, and calculating activation energies. researchgate.nettue.nl

While specific DFT studies on this compound are not prominent in the literature, the methodology has been successfully applied to its parent compound, oxirane, to model complex processes like photochemical ring-opening. nih.gov In such studies, DFT calculations, in conjunction with algorithms like Tully's fewest switches surface hopping (FSSH), can model the entire reaction dynamic. For the photochemical dissociation of oxirane, these calculations confirmed a mechanism involving an initial ring-opening, followed by an internal proton transfer and subsequent carbon-carbon bond cleavage, with these steps occurring on a femtosecond timescale. nih.gov

This type of analysis could be applied to this compound to theoretically investigate its reactivity, such as nucleophilic ring-opening reactions. By mapping the potential energy surface, DFT can help identify the most favorable reaction pathways, elucidate the structure of high-energy transition states, and predict reaction kinetics, thereby complementing and guiding experimental studies.

| Methodology | Purpose | Key Information Obtained |

|---|---|---|

| Chiral Gas Chromatography (GC) | Enantiomeric separation and purity assessment | Enantiomeric excess (ee), quantification of each enantiomer |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric separation and analysis | Resolution of enantiomers, purity determination |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Molecular structure elucidation | Atomic connectivity, chemical environment of atoms |

| Mass Spectrometry (MS) | Determination of molecular weight and formula | Molecular ion peak, fragmentation patterns, elemental composition |

| Polarimetry | Measurement of optical activity | Specific rotation ([α]), confirmation of chirality |

| Density Functional Theory (DFT) | Theoretical study of reaction mechanisms | Transition state structures, activation energies, reaction pathways |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and predicting the reactivity of molecules like this compound. This technique models the atomic motions of a molecule over time by solving Newton's equations of motion, providing a detailed view of its dynamic behavior. By simulating the molecule in a virtual environment that mimics experimental conditions (e.g., in a solvent like water or an organic solvent), researchers can gain insights into its preferred shapes and how those shapes influence its chemical behavior.

The conformational flexibility of this compound is primarily centered around the rotation of the C-C single bonds, particularly the bond connecting the oxirane ring to the bromoethyl side chain. MD simulations can exhaustively sample these rotational degrees of freedom to identify the most stable, low-energy conformations. The simulation trajectory, which is a record of all atomic positions over time, can be analyzed to determine the probability of finding the molecule in any particular conformation. This information is crucial, as the three-dimensional structure of the molecule dictates how it will interact with other reactants.

For instance, the orientation of the bromoethyl group relative to the epoxide ring can influence the accessibility of the electrophilic carbon atoms of the ring to an incoming nucleophile. A simulation might reveal that certain conformations sterically hinder one side of the epoxide, thus directing the nucleophilic attack to the other, less hindered carbon.

Reactivity prediction using MD simulations involves analyzing the structural dynamics that precede a chemical reaction. By observing the fluctuations and conformational changes of the molecule, researchers can identify geometries that are primed for reaction. For example, the simulation can reveal the transient opening of the epoxide ring or the optimal orientation for an intramolecular reaction. The data generated from these simulations can be used to calculate the free energy landscape of different conformational states, providing a quantitative measure of their stability and the energy barriers between them.

Below is an illustrative data table showcasing the kind of information that can be extracted from an MD simulation for the key dihedral angle in this compound, which defines the orientation of the side chain relative to the ring.

| Conformer | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | ~180° | 0.00 | 65 |

| Syn-clinal (+gauche) | ~60° | 1.2 | 25 |

| Syn-clinal (-gauche) | ~-60° | 1.5 | 10 |

This table is interactive. You can sort the data by clicking on the column headers.

This data suggests that the "Anti-periplanar" conformation, where the bromine atom is positioned away from the oxirane ring, is the most stable and therefore the most populated state. This has direct implications for its reactivity, as it presents a specific three-dimensional profile to its reaction partners.

Quantum Chemical Calculations for Understanding Stereoselectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the electronic factors that govern the stereoselectivity of reactions involving this compound. Unlike MD simulations, which use classical mechanics, quantum methods solve the Schrödinger equation to provide a detailed description of the electronic structure of the molecule. This allows for the precise calculation of energies of reactants, products, and, most importantly, the transition states that connect them.

The stereoselectivity of reactions involving epoxides is a classic topic in organic chemistry. The ring-opening of the oxirane can proceed via different mechanisms (SN1-like or SN2-like) depending on the reaction conditions and the nucleophile. chemistrysteps.comlibretexts.org Since this compound is a chiral molecule, its reactions can lead to the formation of different stereoisomers. Understanding and predicting which stereoisomer will be the major product is a key challenge that quantum chemical calculations can address.

Researchers can use DFT to model the reaction pathways for the nucleophilic attack on either of the two carbon atoms of the epoxide ring. For each pathway, the geometry of the transition state is optimized, and its energy is calculated. The transition state with the lower energy corresponds to the faster reaction, and therefore, the major product will be the one formed through this pathway.

For example, in a reaction with a strong nucleophile under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. youtube.commasterorganicchemistry.com Quantum calculations can quantify the steric hindrance in the transition state and also evaluate the electronic stabilization, providing a complete picture of the factors controlling the regioselectivity and stereoselectivity. The calculations would model the backside attack of the nucleophile, leading to an inversion of the stereochemistry at the attacked carbon center. masterorganicchemistry.com

The table below presents hypothetical data from DFT calculations for the ring-opening of this compound with a generic nucleophile (Nu-), illustrating how this method can be used to predict the stereochemical outcome.

| Reaction Pathway | Attacked Carbon | Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| Pathway A | C1 (less substituted) | 15.2 | Major |

| Pathway B | C2 (more substituted) | 18.5 | Minor |

This table is interactive. You can sort the data by clicking on the column headers.

The lower activation energy for Pathway A strongly suggests that the nucleophile will preferentially attack the C1 carbon, leading to a specific stereoisomer as the major product. By providing such detailed energetic information, quantum chemical calculations are an essential tool for rationalizing and predicting the stereochemical outcomes of reactions involving this compound.

Future Directions and Emerging Research Frontiers for 2r 2 2 Bromoethyl Oxirane

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure epoxides is a central theme in modern synthetic chemistry. acs.org While methods like the Jacobsen-Katsuki epoxidation have proven effective for creating chiral epoxides from unactivated alkenes, the pursuit of more efficient and highly selective catalytic systems continues. mdpi.comresearchgate.net Future research is focused on developing novel catalysts that can offer higher yields, exceptional enantioselectivity (high enantiomeric excess, or ee), and broader substrate scope under milder conditions for the synthesis of molecules like (2R)-2-(2-bromoethyl)oxirane.

Key areas of development include:

Advanced Metal-Based Catalysts: Research is moving beyond established catalysts like those based on manganese and titanium. Efforts are underway to design and synthesize novel complexes using different metals and chiral ligands. These new systems aim to provide superior control over the stereochemical outcome of epoxidation reactions. researchgate.netnih.gov The goal is to create catalysts that are not only highly selective but also more robust and recyclable, enhancing the sustainability of the synthesis.

Organocatalysis: The use of small organic molecules as catalysts represents a significant shift away from metal-based systems. Chiral organocatalysts can offer high enantioselectivity and are often less sensitive to air and moisture, simplifying reaction procedures. Developing organocatalysts for the asymmetric epoxidation of the precursor to this compound could provide a more cost-effective and environmentally friendly synthetic route.

Kinetic Resolution Enhancement: For racemic mixtures of (2-bromoethyl)oxirane, developing more efficient catalysts for hydrolytic kinetic resolution (HKR) is a promising avenue. nih.gov This involves the enantioselective ring-opening of one enantiomer, leaving the desired (2R)-enantiomer untouched and in high purity. nih.govnih.gov Novel catalysts, including engineered enzymes, could significantly improve the selectivity and speed of this resolution process. nih.gov

| Catalyst Type | Potential Advantages | Research Focus |

| Advanced Metal Complexes | High turnover numbers, potential for high enantioselectivity. researchgate.net | Development of novel chiral ligands; exploration of earth-abundant metals. |

| Organocatalysts | Metal-free, lower toxicity, often less sensitive to air/moisture. | Design of new chiral scaffolds for epoxidation reactions. |

| Biocatalysts (Enzymes) | Extremely high selectivity, mild reaction conditions, environmentally benign. nih.gov | Engineering enzymes like halohydrin dehalogenases for specific substrates. nih.gov |

Exploration of Bio-Inspired and Biomimetic Synthetic Pathways

Nature offers a masterclass in stereoselective synthesis, and researchers are increasingly looking to biological systems for inspiration. wikipedia.org Bio-inspired and biomimetic approaches aim to replicate the efficiency and selectivity of enzymatic processes to synthesize complex molecules like this compound. bioengineer.orgsioc-journal.cn

Emerging research in this area includes:

Enzymatic Synthesis: The use of isolated enzymes as catalysts (biocatalysis) is a rapidly growing field. nih.gov Enzymes such as halohydrin dehalogenases (HHDH) are particularly relevant, as they can catalyze the enantioselective ring-opening of epoxides. nih.gov Research is focused on identifying or engineering enzymes that can directly produce this compound or its precursors with near-perfect enantiopurity under mild, aqueous conditions. nih.govsioc-journal.cn This approach aligns with the principles of green chemistry by reducing reliance on harsh reagents and organic solvents.

Biomimetic Catalysis: This strategy involves creating small-molecule catalysts that mimic the active site or mechanism of an enzyme. wikipedia.org For epoxide synthesis, this could involve designing catalysts that replicate the epoxide-forming cascades seen in the biosynthesis of some natural products. nih.gov These biomimetic catalysts could offer the high selectivity of enzymes while being more stable and easier to handle. rsc.org

Whole-Cell Biotransformation: Utilizing whole microorganisms to perform specific chemical transformations is another powerful technique. Genetically engineering bacteria or yeast to express specific enzymes could enable the conversion of simple starting materials into this compound in a single fermentation process.

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Transitioning chemical syntheses from laboratory-scale batches to industrial-scale production presents numerous challenges, including safety, heat management, and consistency. technologynetworks.com Flow chemistry, where reagents are continuously pumped through a reactor, offers elegant solutions to these problems and is a major frontier for the scalable synthesis of this compound. nih.govacs.org

The advantages and research directions for integrating flow chemistry include:

Enhanced Safety and Control: Many epoxidation reactions use hazardous reagents or are highly exothermic. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior control over reaction temperature and pressure, minimizing the risk of runaway reactions. technologynetworks.comwiley-vch.deasymchem.com This enables the use of highly reactive intermediates that would be unsafe to handle in large-scale batch reactors. asymchem.com

Improved Efficiency and Yield: The precise control offered by flow systems often leads to higher yields and selectivities by minimizing the formation of side products. labcluster.com Inline monitoring techniques can be integrated to allow for real-time optimization of reaction parameters like flow rate and temperature. labcluster.com

Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, rather than redesigning large vessels. researchgate.net This "scale-out" approach is often more straightforward and cost-effective. technologynetworks.com Furthermore, flow systems can be automated to enable multi-step syntheses without the need to isolate and purify intermediates, streamlining the entire production process. nih.govacs.org

Applications in Materials Science and Polymer Chemistry as Chiral Monomers or Cross-Linkers

The unique structural features of this compound—a chiral center, a reactive epoxide ring, and a bromoethyl group—make it an intriguing candidate for applications in advanced materials. guidechem.com Chirality is a key property in materials science, influencing optical, electronic, and mechanical characteristics. chiralpedia.com

Potential future applications include:

Chiral Polymers: this compound can be used as a chiral monomer in polymerization reactions. chiralpedia.comcmu.edu Polymerization via ring-opening of the epoxide can lead to polymers with a chiral backbone, which may exhibit unique properties such as the ability to selectively recognize other chiral molecules or to interact with polarized light. rsc.orgrsc.org Such materials are of interest for chiral separation technologies and optical devices. chiralpedia.comresearchgate.net

Chiral Cross-Linkers: The bifunctional nature of the molecule allows it to act as a cross-linking agent. guidechem.comrsc.org By reacting with existing polymer chains, it can introduce chiral centers into the material's network structure. This could be used to modify the properties of commodity polymers, imparting specific mechanical or thermal characteristics.

Functional Materials: The presence of the bromine atom provides a handle for further chemical modification after polymerization. This could be used to attach other functional groups, leading to the development of smart materials, sensors, or catalysts where the chiral environment plays a key role in their function. chiralpedia.com

Design and Synthesis of New Chiral Building Blocks Derived from this compound

This compound is not just an end product but a versatile starting point for a wide array of other valuable chiral molecules. nih.govnih.gov Its functional groups can be selectively manipulated to generate a diverse library of enantiomerically pure compounds for use in drug discovery and fine chemical synthesis. mdpi.comenamine.net

Research in this area is focused on exploiting its reactivity in novel ways:

Regioselective Ring-Opening: The epoxide ring can be opened by a vast range of nucleophiles (e.g., amines, azides, thiols, alcohols) to create chiral 1,2-disubstituted products. acs.orgresearchgate.net A key research goal is to develop catalytic methods that precisely control which carbon of the epoxide is attacked (regioselectivity), leading to specific isomers. acs.org This provides access to chiral amino alcohols, haloalcohols, and other important synthetic intermediates. mdpi.comresearchgate.net

Manipulation of the Bromoethyl Group: The carbon-bromine bond can be targeted for nucleophilic substitution or used in cross-coupling reactions. This allows for the extension of the carbon chain or the introduction of different functional groups, further diversifying the range of accessible chiral building blocks.

Tandem and Cascade Reactions: An exciting frontier is the design of multi-step, one-pot reactions where the epoxide and the bromide are involved in a cascade of transformations. For example, an initial ring-opening could be followed by an intramolecular reaction involving the bromoethyl side chain to rapidly construct complex chiral heterocyclic structures.

| Reactant Type | Resulting Chiral Building Block | Potential Application |

| Amines (R-NH₂) | Chiral amino alcohols | Pharmaceutical intermediates mdpi.com |

| Azide (B81097) (N₃⁻) | Chiral azido (B1232118) alcohols | Precursors to amino alcohols and other nitrogen-containing compounds |

| Alcohols/Phenols (R-OH) | Chiral hydroxy ethers | Solvents, synthons |

| Thiols (R-SH) | Chiral hydroxy thioethers | Intermediates in organic synthesis |

| Organometallics (R-MgBr) | Chiral secondary alcohols | Complex molecule synthesis |

Q & A

Q. What are the common synthetic routes for preparing (2R)-2-(2-Bromoethyl)oxirane in laboratory settings?

Methodological Answer: The synthesis typically involves epoxidation of a bromo-substituted alkene precursor. A widely used method employs meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to achieve high regioselectivity and yield . For enantioselective synthesis, chiral catalysts or auxiliaries are employed to control stereochemistry. For example, asymmetric epoxidation using Sharpless or Jacobsen catalysts can yield the (2R)-enantiomer with >90% enantiomeric excess (ee), as demonstrated in protocols for structurally similar epoxides .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the oxirane ring structure and bromoethyl substituent. Key signals include the oxirane protons (δ 3.1–3.5 ppm) and the bromoethyl CH groups (δ 1.8–2.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature) .

- Chiral HPLC : Essential for determining enantiomeric purity. A Daicel Chiralcel OD column with hexane/isopropanol (7:3) resolves enantiomers, achieving >99% ee .

Q. What reaction pathways are typical for this compound in organic synthesis?

Methodological Answer:

- Nucleophilic Ring-Opening : The oxirane reacts with nucleophiles (e.g., amines, thiols) at the less hindered carbon, yielding substituted alcohols. For example, reaction with sodium azide produces 2-azido-1-bromoethanol, a precursor for click chemistry .

- Reduction : Catalytic hydrogenation (Pd/C, H) converts the oxirane to 2-bromoethyl alcohol, useful in polymer chemistry .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity?

Methodological Answer: The (2R)-configuration directs nucleophilic attack to the C1 position of the oxirane due to steric hindrance at C2 from the bromoethyl group. This stereoelectronic effect was demonstrated in diastereomeric sulfonate derivatives, where (2R)-configured epoxides showed 3× faster reaction rates with thiophenolate compared to (2S)-isomers . Computational modeling (DFT) further supports this trend by analyzing transition-state geometries .

Q. What challenges arise in achieving high enantiomeric excess (ee) during synthesis, and how are they addressed?

Methodological Answer:

- Challenge : Racemization during purification due to the oxirane’s sensitivity to acidic/basic conditions.

- Solutions :

Q. How can computational chemistry predict metabolic pathways for this compound derivatives?

Methodological Answer: Tools like PISTACHIO and REAXYS databases model cytochrome P450-mediated oxidation. For example, simulations predict hydroxylation at the oxirane’s C2 position as the primary metabolic pathway, with a ∆G of 22.3 kcal/mol . Experimental validation via LC-MS/MS of rat hepatocyte incubations confirmed these predictions, showing 85% metabolite alignment with computational results .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks; the compound’s vapor pressure (0.12 mmHg at 25°C) necessitates controlled environments .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products